molecular formula C26H23BrFN7O3 B8180757 (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

Cat. No.: B8180757
M. Wt: 580.4 g/mol
InChI Key: PIBARDGJJAGJAJ-UHFFFAOYSA-N
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Description

(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C26H23BrFN7O3 and its molecular weight is 580.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide , also known as Danicopan, is a small molecule complement factor D inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other hematological disorders.

  • Molecular Formula : C26H23BrFN7O3
  • Molecular Weight : 580.4 g/mol
  • Purity : Typically 95% .

Danicopan functions by inhibiting complement factor D, which plays a crucial role in the alternative pathway of the complement system. This inhibition prevents the activation of downstream components, thereby reducing hemolysis and inflammation associated with diseases like PNH.

Antiviral Properties

Recent studies have suggested that compounds similar to Danicopan exhibit antiviral properties. For instance, heterocyclic compounds containing indazole structures have shown significant activity against various viruses. In particular, derivatives have been tested for their efficacy against herpes simplex virus (HSV) and other viral strains . While specific data on Danicopan's antiviral activity is limited, its structural analogs indicate a potential for similar effects.

Clinical Applications

Danicopan is indicated as an add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis in adults with PNH. Its use is associated with a reduced risk of hemolytic episodes and improved patient outcomes . However, it is not effective as a standalone treatment and should be used in conjunction with other therapies.

Case Studies

  • Clinical Trial Data : In a clinical trial involving patients with PNH, Danicopan was administered at a dosage of 150 mg three times daily. The study reported that patients experienced significant reductions in hemolysis markers compared to placebo groups .
  • Adverse Effects : While generally well-tolerated, some patients experienced elevated liver enzymes and gastrointestinal disturbances. Monitoring for serious infections is essential due to the immunosuppressive nature of complement inhibitors .

Research Findings

A systematic review of related compounds indicates that modifications in the indazole structure can enhance biological activity. For example, compounds with additional pyrimidine or bromopyridine moieties demonstrated improved binding affinity to target receptors .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionIndicationsNotable Efficacy
DanicopanComplement Factor D InhibitorPNHReduces hemolysis
Other Indazole DerivativesAntiviral ActivityHSV, HCVHigh cytotoxicity threshold

Properties

IUPAC Name

1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

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